

N-Ethylsuccinimide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethylsuccinimide**

Cat. No.: **B051488**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Ethylsuccinimide (NES), a five-membered cyclic dicarboximide, is a versatile organic compound with applications in chemical synthesis and potential relevance in biological systems. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis methodologies, and its role in biochemical pathways, tailored for professionals in research and drug development.

Core Molecular and Physical Data

N-Ethylsuccinimide is characterized by the molecular formula $C_6H_9NO_2$ and a molecular weight of approximately 127.14 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure features a succinimide ring with an ethyl group attached to the nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Ethylsuccinimide** is presented in Table 1. This data is crucial for its application in both aqueous and organic media during experimental procedures.

Property	Value
Molecular Formula	C ₆ H ₉ NO ₂
Molecular Weight	127.14 g/mol [1] [2] [3]
CAS Number	2314-78-5 [1] [2] [3]
IUPAC Name	1-ethylpyrrolidine-2,5-dione [1] [2]
Appearance	Colorless to pale yellow crystalline solid
Melting Point	26 °C [1]
Boiling Point	236 °C [1]
Solubility	Soluble in water, methanol, and ethanol. Limited solubility in non-polar solvents like hexane and toluene.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **N-Ethylsuccinimide**. Key rotational constants obtained from microwave spectroscopy are detailed in Table 2.

Spectroscopic Parameter	Value (MHz)
Rotational Constant (A ₀)	2061.47756 [4]
Rotational Constant (B ₀)	1791.73517 [4]
Rotational Constant (C ₀)	1050.31263 [4]

Further spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available in public databases such as PubChem and the NIST WebBook.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Synthesis and Experimental Protocols

N-Ethylsuccinimide can be synthesized through various chemical and enzymatic routes. The choice of method depends on the desired scale, purity, and available starting materials.

Chemical Synthesis

A general protocol for the chemical synthesis of **N-Ethylsuccinimide** involves the reaction of an alkyl sulfonate with an N-silyl derivative of succinimide.

Experimental Protocol: Synthesis from Ethyl Benzenesulfonate and 1-(trimethylsilyl)-2,5-pyrrolidinedione

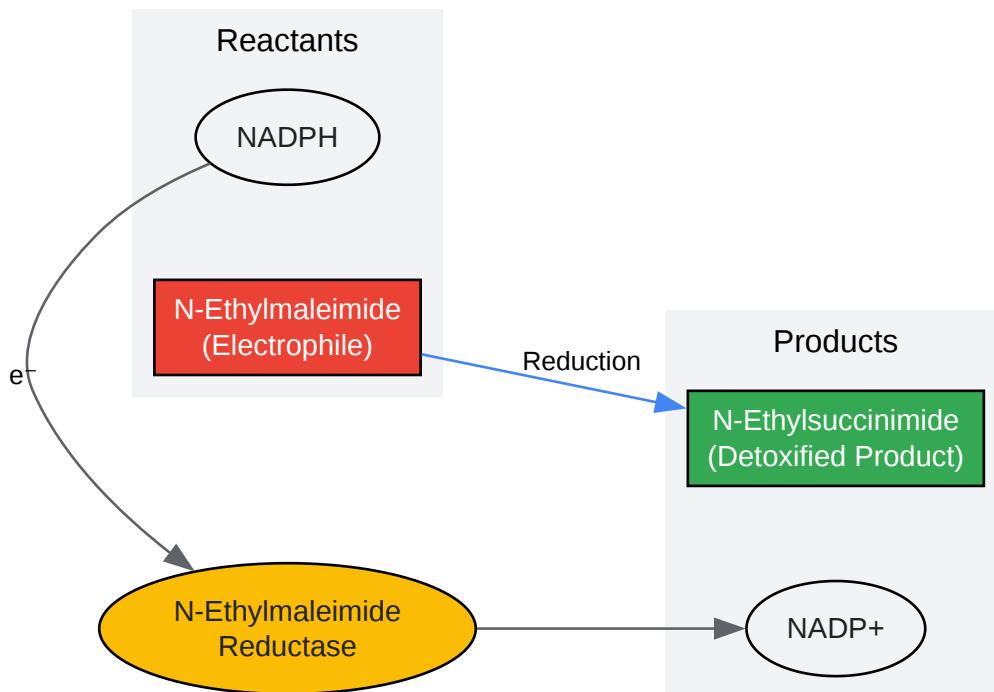
- Reaction Setup: In a dry reaction vessel, combine equimolar amounts of ethyl benzenesulfonate and 1-(trimethylsilyl)-2,5-pyrrolidinedione.
- Heating: Heat the mixture at 140-170 °C for 3-5 hours under an inert atmosphere.
- Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product, **N-Ethylsuccinimide**, can then be isolated and purified by fractional distillation under reduced pressure.

Enzymatic Synthesis

N-Ethylsuccinimide can be produced via the enzymatic reduction of N-ethylmaleimide (NEM). This biotransformation is catalyzed by N-ethylmaleimide reductase, an enzyme found in organisms like *Escherichia coli*.

Experimental Protocol: Enzymatic Reduction of N-Ethylmaleimide

- Enzyme Preparation: Obtain a purified preparation of N-ethylmaleimide reductase.
- Reaction Mixture: Prepare a buffered solution (e.g., phosphate buffer, pH 7.0) containing N-ethylmaleimide and a suitable reducing cofactor, such as NADPH.
- Enzymatic Reaction: Initiate the reaction by adding the N-ethylmaleimide reductase to the reaction mixture. Incubate at an optimal temperature (e.g., 37 °C) for a specified period.
- Monitoring: The progress of the reaction can be monitored by measuring the decrease in absorbance at 300 nm, which corresponds to the saturation of the double bond in the maleimide ring.


- Product Isolation: Once the reaction is complete, the **N-Ethylsuccinimide** can be extracted from the aqueous solution using an appropriate organic solvent and further purified by chromatography.

Biochemical Pathways and Relevance

N-Ethylsuccinimide is relevant in two key biochemical contexts: as a product of N-ethylmaleimide detoxification and as a metabolite of the industrial solvent N-ethyl-2-pyrrolidone.

Detoxification of N-Ethylmaleimide

N-ethylmaleimide (NEM) is a reactive electrophile that can form adducts with cellular thiols, such as glutathione. The enzymatic reduction of NEM to the less reactive **N-Ethylsuccinimide** represents a detoxification pathway.

[Click to download full resolution via product page](#)

Caption: Enzymatic reduction of N-Ethylmaleimide to **N-Ethylsuccinimide**.

Metabolism of N-Ethyl-2-pyrrolidone (NEP)

While direct metabolic studies on **N-Ethylsuccinimide** are limited, the metabolic pathway of the structurally similar compound N-methyl-2-pyrrolidone (NMP) in humans is well-documented.[7][8] By analogy, a putative metabolic pathway for N-ethyl-2-pyrrolidone (NEP) can be proposed, which would involve the formation of **N-Ethylsuccinimide** as an intermediate. This is relevant for toxicological studies and in the development of biomarkers for NEP exposure.

[Click to download full resolution via product page](#)

Caption: Proposed metabolic pathway of N-Ethyl-2-pyrrolidone (NEP).

Biological Activity and Applications

The biological activity of **N-Ethylsuccinimide** itself is not as extensively studied as that of other succinimide derivatives, which are known to possess anticonvulsant, anti-inflammatory, and antitumor properties.[9] However, its precursor, N-ethylmaleimide, is a widely used sulphydryl-reactive reagent in biochemical research to probe the function of cysteine residues in proteins.[10][11] Understanding the formation of **N-Ethylsuccinimide** is therefore critical in studies involving NEM.

Given its structural similarity to other biologically active succinimides, **N-Ethylsuccinimide** could serve as a scaffold for the development of novel therapeutic agents. Further research into its pharmacological profile is warranted.

Conclusion

N-Ethylsuccinimide is a compound with well-defined chemical and physical properties. Its synthesis is achievable through both chemical and enzymatic methods, and it plays a role in the detoxification of N-ethylmaleimide and the metabolism of N-ethyl-2-pyrrolidone. For researchers in drug development, **N-Ethylsuccinimide** presents opportunities as a building block for the synthesis of more complex molecules and as a subject for further investigation into its own potential biological activities. This guide provides a foundational understanding to facilitate its use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-ETHYLSUCCINIMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. N-Ethylsuccinimide | C₆H₉NO₂ | CID 16842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy N-Ethylsuccinimide | 2314-78-5 [smolecule.com]
- 5. 2,5-Pyrrolidinedione, 1-ethyl- [webbook.nist.gov]
- 6. 2,5-Pyrrolidinedione, 1-ethyl- [webbook.nist.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 9. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. The reaction of N-ethylmaleimide at the active site of succinate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Ethylsuccinimide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051488#n-ethylsuccinimide-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com